

The Discovery and Synthesis of YM-430: A Dual-Acting Cardiovascular Agent

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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This whitepaper provides a comprehensive technical overview of the discovery and synthesis of **YM-430**, a novel 1,4-dihydropyridine derivative identified as a potent dual-acting cardiovascular agent. Developed by Yamanouchi Pharmaceutical Co., Ltd., **YM-430** exhibits both β1 adrenergic receptor antagonist and calcium channel blocking activities, positioning it as a potential therapeutic for angina pectoris and hypertension. This document details the pharmacological profile of **YM-430**, presents its physicochemical properties, and outlines a plausible synthetic pathway based on established methodologies for 1,4-dihydropyridine synthesis.

Discovery and Pharmacological Profile

YM-430, also known as YM-15430, emerged from research programs focused on developing cardiovascular agents with a unique, dual mechanism of action. The compound is a 1,4-dihydropyridine derivative, a class of molecules well-known for their calcium channel blocking properties. What distinguishes **YM-430** is the incorporation of a side chain that confers potent β1-adrenoceptor blocking activity.

Mechanism of Action



YM-430's therapeutic potential stems from its ability to simultaneously target two key pathways in cardiovascular regulation:

- Calcium Channel Blockade: Like other dihydropyridines, YM-430 inhibits the influx of
 extracellular calcium into vascular smooth muscle cells and cardiac muscle cells by blocking
 L-type calcium channels. This leads to vasodilation, a reduction in peripheral resistance, and
 a decrease in blood pressure.
- β1-Adrenoceptor Antagonism: The unique side chain of **YM-430** allows it to competitively inhibit the binding of catecholamines to β1-adrenergic receptors, which are primarily located in the heart. This action reduces heart rate, myocardial contractility, and consequently, myocardial oxygen demand.

This dual activity suggests that **YM-430** could be particularly effective in treating conditions like angina, where both vasodilation and reduced cardiac workload are beneficial.

Preclinical Pharmacology

Studies in animal models have demonstrated the significant cardiovascular effects of **YM-430**. In anesthetized dogs, intravenous administration of **YM-430** (0.01-0.3 mg/kg) resulted in a dose-dependent decrease in mean blood pressure and total peripheral resistance without a reflex increase in heart rate[1]. The compound also increased coronary and vertebral artery blood flow[1]. In conscious rats, oral administration of **YM-430** (100 mg/kg) produced a sustained hypotensive effect and inhibited isoproterenol-induced tachycardia, confirming its dual action in vivo[1].

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for **YM-430**, highlighting its potency as a dual-acting cardiovascular agent.



Parameter	Species/Assay	Value	Reference
IC50 (Rhythmic Contractions)	Isolated Dog Coronary Artery	59.2 nM	[2]
IC50 (ST-Segment Depression)	Anesthetized Rats (Arginine Vasopressin-Induced)	36.6 mg/kg P.O.	[2]
Effect on Mean Blood Pressure	Anesthetized Dogs	Dose-dependent decrease (0.01-0.3 mg/kg i.v.)	[1]
Effect on Total Peripheral Resistance	Anesthetized Dogs	Dose-dependent decrease (0.01-0.3 mg/kg i.v.)	[1]
Effect on Heart Rate	Anesthetized Dogs	No increase	[1]
Hypotensive Effect	Conscious Rats	Long-lasting (100 mg/kg p.o.)	[1]
Inhibition of Tachycardia	Conscious Rats (Isoproterenol- Induced)	Significant (100 mg/kg p.o.)	[1]

Physicochemical Properties of YM-430

A summary of the key physicochemical properties of YM-430 is provided in the table below.



Property	Value	
Chemical Formula	C29H35N3O8	
Molecular Weight	553.61 g/mol	
IUPAC Name	3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate	
CAS Number	153192-22-4	
Appearance	White to off-white solid powder	

Synthesis of YM-430

While the specific, step-by-step synthesis of **YM-430** is proprietary to Yamanouchi Pharmaceutical Co., Ltd., a plausible and efficient synthetic route can be devised based on the well-established Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a convergent approach to the core 1,4-dihydropyridine scaffold.

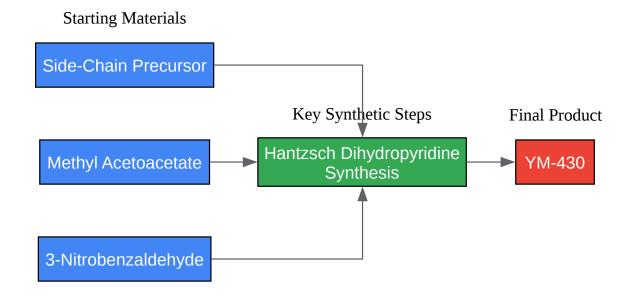
Proposed Synthetic Pathway

The synthesis of **YM-430** can be envisioned through the condensation of three key building blocks:

- An aromatic aldehyde: 3-Nitrobenzaldehyde.
- A β-ketoester: Methyl acetoacetate.
- An enamine ester: An ester of 3-aminocrotonic acid bearing the β-adrenergic blocking side chain.

The logical workflow for this synthesis is depicted in the diagram below.





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Caption: Proposed synthetic workflow for **YM-430** via Hantzsch reaction.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis (General Procedure)

The following is a general experimental protocol for the Hantzsch synthesis, which can be adapted for the preparation of **YM-430**.

Materials:

- 3-Nitrobenzaldehyde (1.0 eq)
- Methyl acetoacetate (1.0 eq)
- Enamine ester intermediate (1.0 eq)
- Solvent (e.g., ethanol, isopropanol, or acetic acid)
- Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)



Procedure:

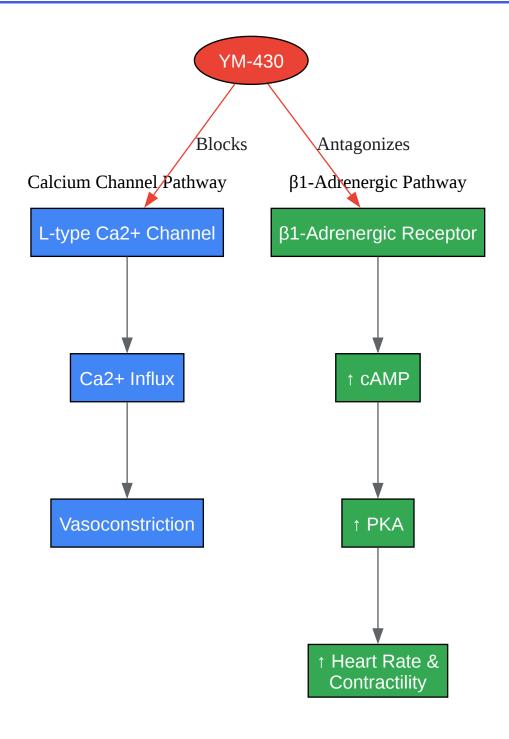
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent.
- Add 3-nitrobenzaldehyde, methyl acetoacetate, and the enamine ester intermediate to the flask.
- If a catalyst is used, add it to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the final 1,4dihydropyridine product.

Note: The synthesis of the enamine ester intermediate containing the (S)-2-hydroxy-3-phenoxypropyl)amino)butyl side chain would require a separate multi-step synthesis, likely involving the protection of functional groups and chiral resolution or asymmetric synthesis to obtain the desired stereochemistry.

Signaling Pathways and Mechanism of Action

The dual-acting nature of **YM-430** allows it to modulate two distinct signaling pathways critical to cardiovascular function.





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Caption: Signaling pathways modulated by YM-430.

Conclusion

YM-430 represents a significant development in the field of cardiovascular drug discovery, offering a unique combination of calcium channel blockade and β1-adrenergic antagonism in a



single molecule. Its pharmacological profile suggests potential benefits in the treatment of angina and hypertension. The synthesis of **YM-430** can be achieved through established synthetic methodologies, such as the Hantzsch reaction, allowing for the efficient construction of its core 1,4-dihydropyridine structure. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this promising dual-acting cardiovascular agent.

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References

- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
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